molecular formula C12H8F2S2 B1333869 Bis(3-fluorophenyl)disulfide CAS No. 63930-17-6

Bis(3-fluorophenyl)disulfide

Cat. No. B1333869
CAS RN: 63930-17-6
M. Wt: 254.3 g/mol
InChI Key: LFVFHTBHAIVNJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3-fluorophenyl)disulfide is a chemical compound with the molecular formula C12H8F2S2 . It has an average mass of 254.319 Da and a monoisotopic mass of 254.003540 Da . The systematic name for this compound is 1,1’-Disulfanediylbis(3-fluorobenzene) .


Molecular Structure Analysis

The molecular structure of Bis(3-fluorophenyl)disulfide consists of two phenyl rings, each substituted with a fluorine atom at the 3-position, connected by a disulfide bridge . The SMILES representation is c1cc(cc(c1)SSc2cccc(c2)F)F .


Physical And Chemical Properties Analysis

Bis(3-fluorophenyl)disulfide is a liquid at 20 degrees Celsius . It has a specific gravity of 1.32 and a refractive index of 1.62 . It should be stored under inert gas as it is air sensitive .

Scientific Research Applications

Pharmaceutical Intermediate

Bis(3-fluorophenyl)disulfide is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients (APIs). They play a crucial role in the development and production of a wide range of drugs.

Synthesis of Novel Sulfur Compounds

Research has led to the chemical synthesis and biological assessment of a diverse array of sulfur compounds representative of derivatives of S-alkenyl-l-cysteine sulfoxides, thiosulfinates, ajoene molecules, sulfides, and S-allylcysteine . Bis(3-fluorophenyl)disulfide could potentially be used in such syntheses.

Antimicrobial Properties

Many synthetic derivatives of sulfur compounds have potent antimicrobial properties when tested in preclinical models of disease . Bis(3-fluorophenyl)disulfide, being a sulfur compound, might also exhibit similar properties.

Anticancer Properties

Research by Saini and colleagues identified bis [3-(3-fluorophenyl) prop-2-ene]disulphide from an initial assessment of several synthetic DADs analogs. Bis [3-(3-fluorophenyl) prop-2-ene]disulfide induces ROS generation, loss in mitochondrial membrane potential, and changes in the expression of Bcl-2/Bax ratio, leading to the induction of apoptosis . This suggests potential anticancer properties.

Safety and Hazards

Bis(3-fluorophenyl)disulfide should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of skin contact, wash with plenty of soap and water . If skin irritation occurs, seek medical advice .

properties

IUPAC Name

1-fluoro-3-[(3-fluorophenyl)disulfanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVFHTBHAIVNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SSC2=CC=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372249
Record name bis(3-fluorophenyl)disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3-fluorophenyl)disulfide

CAS RN

63930-17-6
Record name bis(3-fluorophenyl)disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 63930-17-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(3-fluorophenyl)disulfide
Reactant of Route 2
Reactant of Route 2
Bis(3-fluorophenyl)disulfide
Reactant of Route 3
Reactant of Route 3
Bis(3-fluorophenyl)disulfide
Reactant of Route 4
Reactant of Route 4
Bis(3-fluorophenyl)disulfide
Reactant of Route 5
Reactant of Route 5
Bis(3-fluorophenyl)disulfide
Reactant of Route 6
Reactant of Route 6
Bis(3-fluorophenyl)disulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.